(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311315-22-6
VCID: VC5808645
InChI: InChI=1S/C13H21N.ClH/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H
SMILES: CCC(C1=CC=CC=C1)NCC(C)C.Cl
Molecular Formula: C13H22ClN
Molecular Weight: 227.78

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride

CAS No.: 1311315-22-6

Cat. No.: VC5808645

Molecular Formula: C13H22ClN

Molecular Weight: 227.78

* For research use only. Not for human or veterinary use.

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride - 1311315-22-6

Specification

CAS No. 1311315-22-6
Molecular Formula C13H22ClN
Molecular Weight 227.78
IUPAC Name 2-methyl-N-(1-phenylpropyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H21N.ClH/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H
Standard InChI Key LEHFIORVUPJRFN-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)NCC(C)C.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride features a tertiary amine core with two distinct substituents:

  • A 2-methylpropyl (isobutyl) group, contributing steric bulk and hydrophobicity.

  • A 1-phenylpropyl chain, introducing aromaticity and potential π-π interactions.

The hydrochloride salt formation occurs via protonation of the amine nitrogen, stabilizing the compound and improving its crystallinity .

Molecular Geometry

The compound’s branched structure imposes specific stereoelectronic effects:

  • The isobutyl group’s methyl branches restrict rotational freedom, favoring a staggered conformation.

  • The phenyl ring’s planar geometry enables electronic delocalization, influencing reactivity in substitution or addition reactions.

Synthesis and Optimization

Primary Synthetic Route

The synthesis typically involves a reductive amination strategy:

  • Condensation: 1-Phenylpropanal reacts with 2-methylpropan-1-amine in ethanol, forming an imine intermediate.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the imine to the corresponding amine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization.

Reaction Conditions

  • Solvent: Ethanol or methanol for solubility and reaction homogeneity.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: ~70–80% after purification .

Alternative Methods

Catalytic Hydrogenation:

  • Substrate: 2-Phenylpropionitrile.

  • Catalyst: 5% palladium on carbon (Pd/C\text{Pd/C}).

  • Conditions: H2\text{H}_2 at 50–64°C under 3878–4033 Torr .

  • Outcome: Higher yields (76.2%) but requires specialized equipment .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight227.78 g/mol
SolubilitySoluble in polar solvents (H2 _2O, ethanol)
Melting PointNot reported
Boiling PointEstimated 220–240°C (decomposes)
StabilityStable under inert conditions

The compound’s hydrochloride salt form significantly impacts its behavior:

  • Hygroscopicity: Moderate; requires desiccated storage.

  • Thermal Decomposition: Above 200°C, releasing HCl and forming degradation products .

Future Research Directions

  • Pharmacological Profiling: Screen for antimicrobial, anticancer, or neuroactive properties.

  • Synthetic Optimization: Develop continuous-flow processes for scalable production .

  • Structure-Activity Relationships (SAR): Modify substituents to enhance bioactivity.

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